Cosalane free acid

Description

Historical Context of Discovery and Early Research Focus

The emergence of Cosalane (B1669449) in the scientific literature began with its design and synthesis as a potential therapeutic agent. Its early development was primarily driven by the urgent need for new antiviral compounds.

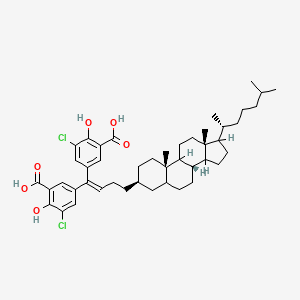

Cosalane was conceived as a highly lipophilic molecule, a feature derived from its structural foundation. researchgate.net It was designed by attaching a dichlorinated disalicylmethane fragment, which is a component of aurintricarboxylic acid, to a cholestane (B1235564) backbone through an alkenyl linker chain. psu.edu This combination of a steroid nucleus with other functional groups makes it a polyfunctional chemical entity. The structure incorporates negatively charged carboxylates, which are proposed to be crucial for its biological interactions. nih.gov The presence of these multiple functional regions has been a key factor in its diverse biological activities. researchgate.net

Evolution of Research Trajectories: Beyond Initial Antiviral Applications

While the initial impetus for Cosalane research was its potential as an anti-HIV agent, subsequent investigations revealed a broader spectrum of activity, leading to new avenues of study.

A significant shift in Cosalane research occurred with its identification as an antagonist of chemokine receptors. A high-throughput screening campaign identified Cosalane as a validated antagonist of CC-chemokine receptor 7 (CCR7). nih.govresearchgate.net It was found to inhibit both human and murine CCR7 in response to its natural chemokine ligands, CCL19 and CCL21, at physiological concentrations. nih.gov Further studies characterized it as an antagonist for both CCR7 and CXCR2. medchemexpress.commedchemexpress.com

The inhibitory concentrations (IC₅₀) of Cosalane have been determined in various assays, demonstrating its potency. For example, in one study, Cosalane exhibited an IC₅₀ of 2.43 μM for CCR7 and 0.66 μM for CXCR2. medchemexpress.com Another study reported that it was more active in blocking receptor activation by CCL19 (IC₅₀ = 0.207 μM in human and 0.193 μM in murine) than by CCL21 (IC₅₀ = 2.66 μM in human and 1.98 μM in murine). medchemexpress.com Research also showed that a Cosalane analog could inhibit RANTES-induced migration of cells expressing CCR1. google.com

Table 1: Inhibitory Activity of Cosalane on Chemokine Receptors

| Target Receptor | Ligand | Species | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| CCR7 | - | - | 2.43 | medchemexpress.com |

| CXCR2 | - | - | 0.66 | medchemexpress.com |

| CCR7 | CCL19 | Human | 0.207 | medchemexpress.com |

| CCR7 | CCL19 | Murine | 0.193 | medchemexpress.com |

| CCR7 | CCL21 | Human | 2.66 | medchemexpress.com |

| CCR7 | CCL21 | Murine | 1.98 | medchemexpress.com |

The discovery of Cosalane's activity as a chemokine receptor antagonist naturally led to its investigation in the context of immunomodulation and inflammation. Chemokine receptors like CCR7 play a critical role in directing the migration of immune cells. nih.govnih.gov By blocking CCR7, Cosalane can interfere with these processes.

Research has specifically examined Cosalane's potential to mitigate acute graft-versus-host disease (aGVHD), a severe inflammatory complication of allogeneic hematopoietic stem cell transplantation (HSCT). medchemexpress.comnus.edu.sg aGVHD is dependent on the ability of donor T cells to express CCR7 to traffic to lymph nodes. nus.edu.sg Studies in murine models demonstrated that ex vivo treatment of donor T cells with Cosalane could significantly reduce aGVHD by preventing their trafficking into secondary lymphoid tissues shortly after transplantation. nus.edu.sg This treatment did not appear to impair the ability of T cells to produce inflammatory cytokines but rather limited their accumulation in organs like the liver and colon. researchgate.netnus.edu.sg Furthermore, Cosalane is used as a research tool to study the role of CCR7 activation in the migration of dendritic cells, which is a key process in initiating immune responses. biorxiv.org

Current Academic Significance and Research Gaps

Cosalane remains a compound of significant academic interest due to its multifaceted biological activities. It serves as a validated tool for studying the roles of CCR7 and CXCR2 in various physiological and pathological processes, from viral entry to immune cell trafficking. nih.govmedchemexpress.com Its application in preclinical models of aGVHD highlights its potential as a lead for developing new immunomodulatory therapies. nus.edu.sg

However, there are recognized research gaps and challenges. While effective as a CCR7 antagonist, the high lipophilicity and complex chemical structure of Cosalane make it less than ideal as a lead structure for further chemical optimization into a drug. frontiersin.org The initial antiviral research also noted that while many Cosalane derivatives were potent, their activity varied significantly between different HIV strains and cell types, indicating a complex mechanism of action that is not fully understood. psu.edunih.gov Future research may focus on designing simpler analogues that retain the potent antagonistic activity but possess more favorable physicochemical properties for therapeutic development.

Structure

2D Structure

Properties

Molecular Formula |

C45H60Cl2O6 |

|---|---|

Molecular Weight |

767.9 g/mol |

IUPAC Name |

5-[1-(3-carboxy-5-chloro-4-hydroxyphenyl)-4-[(3S,8R,10S,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]but-1-enyl]-3-chloro-2-hydroxybenzoic acid |

InChI |

InChI=1S/C45H60Cl2O6/c1-25(2)8-6-9-26(3)35-14-15-36-32-13-12-30-20-27(16-18-44(30,4)37(32)17-19-45(35,36)5)10-7-11-31(28-21-33(42(50)51)40(48)38(46)23-28)29-22-34(43(52)53)41(49)39(47)24-29/h11,21-27,30,32,35-37,48-49H,6-10,12-20H2,1-5H3,(H,50,51)(H,52,53)/t26-,27+,30?,32+,35?,36?,37?,44+,45-/m1/s1 |

InChI Key |

VOJOOGPALCATLT-WOMDUAFOSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3[C@H]2CCC4[C@@]3(CC[C@@H](C4)CCC=C(C5=CC(=C(C(=C5)Cl)O)C(=O)O)C6=CC(=C(C(=C6)Cl)O)C(=O)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)CCC=C(C5=CC(=C(C(=C5)Cl)O)C(=O)O)C6=CC(=C(C(=C6)Cl)O)C(=O)O)C)C |

Synonyms |

cosalane NSC 658586 NSC-658586 |

Origin of Product |

United States |

Synthetic Strategies and Analog Design in Research

Methodologies for Cosalane (B1669449) Core Synthesis

The synthesis of the fundamental cosalane structure has been approached with efficiency and practicality in mind, utilizing modern synthetic strategies.

Utilization of Commercially Available Precursors

The synthetic pathway for cosalane was designed to be practical by starting from commercially available materials. nih.gov The cholestane (B1235564) portion and the precursors for the disalicylmethane unit are accessible starting materials, which facilitates the scalability and reproducibility of the synthesis. This approach avoids the need for lengthy and complex preparations of the basic molecular building blocks, thereby streamlining the path to the final compound. nih.gov

Synthesis of Cosalane Analogues and Derivatives for Structure-Activity Exploration

To investigate and improve the biological activity of cosalane, researchers have synthesized a variety of analogues and derivatives. These efforts have focused on modifying the pharmacophore and other parts of the molecule to understand their influence on its mechanism of action.

Amino Acid Conjugation Strategies

One significant strategy in the development of cosalane derivatives has been the conjugation of amino acids to the core molecule. nih.govnih.gov The rationale for this approach is based on the hypothesis that the two carboxyl groups of the parent cosalane, which are believed to be important for its activity through ionic interactions with proteins, could be replaced by the carboxyl groups of appended amino acid residues. nih.gov This strategy aimed to explore whether anti-HIV activity could be retained or enhanced by sacrificing the original carboxylic acids and introducing new ones via amino acid conjugation. nih.gov Studies have been conducted on conjugates such as the diglycine (GC) and diaspartic acid (ASPC) derivatives of cosalane to assess their pharmacokinetic properties and intestinal absorption. nih.gov

| Conjugate | Amino Acid | Purpose of Study | Key Finding |

| Diglycine Cosalane (GC) | Glycine (B1666218) | Investigate pharmacokinetic disposition and intestinal absorption. nih.gov | Escaped significant uptake by the reticuloendothelial system and had an absolute oral bioavailability of 5.10%. nih.gov |

| Diaspartic Acid Cosalane (ASPC) | Aspartic Acid | Investigate pharmacokinetic disposition and intestinal absorption. nih.gov | Exhibited very long half-life upon intravenous dosing but required a permeation enhancer to cross the small intestine. nih.gov |

Peptide Chemistry Approaches

The synthesis of these amino acid conjugates relies on standard peptide chemistry techniques. This involves forming an amide bond between the carboxylic acid groups of the cosalane molecule and the amino group of the respective amino acids. This process typically requires the use of coupling agents to facilitate the amide bond formation, a fundamental reaction in peptide synthesis. The successful creation of these conjugates demonstrated the chemical feasibility of modifying the cosalane pharmacophore through peptide chemistry to explore new avenues for biological activity. nih.gov

Incorporation of Extended Pharmacophore Fragments

Another key area of research has been the design and synthesis of cosalane analogues that feature an extended polyanionic pharmacophore. nih.govscispace.com This strategy was based on a hypothetical binding model of cosalane to its protein target, suggesting that additional anionic groups appended to the pharmacophore could interact with other cationic residues on the protein surface. nih.gov These extended pharmacophores have been created by attaching additional substituted benzoic acid rings to the disalicylmethane core through linkers such as amides and methylene (B1212753) groups. scispace.com

Several of these new analogues with extended pharmacophores displayed significant anti-HIV activity. nih.gov One such novel analog demonstrated a noteworthy increase in potency compared to cosalane itself. nih.gov

| Compound | Modification | EC₅₀ (µM) vs. HIV-1 | Reference |

| Cosalane | - | 5.1 | nih.gov |

| Novel Analog | Extended polyanionic pharmacophore | 0.55 | nih.gov |

This research indicated that extending the pharmacophore is a viable strategy for enhancing the potency of cosalane-based compounds. nih.gov The mechanism of action for the most potent of these new analogues was found to be the inhibition of the fusion between the viral envelope and the cell membrane. nih.gov

Bile Acid Analog Design for Mechanistic Absorption Studies

To investigate the intestinal absorption of Cosalane, researchers have designed and synthesized analogs incorporating bile acids, such as cholic acid. dntb.gov.ua The rationale behind this approach is to leverage the natural enterohepatic circulation of bile acids to potentially improve the oral bioavailability of the highly lipophilic Cosalane molecule.

One study focused on the intestinal absorption of Cosalane and its amino acid conjugates, revealing that these compounds did not effectively permeate the small intestine on their own. nih.gov However, the use of sodium desoxycholate, a bile salt, as an intestinal permeation enhancer significantly improved their passage across the enterocytes. nih.gov This suggests that formulating or co-administering Cosalane with bile salts or designing bile acid conjugates could be a viable strategy to enhance its absorption. In-situ studies further demonstrated that while bile salts enhanced permeation, the subsequent hepatic uptake of the parent Cosalane was extensive. nih.gov

Other Structural Modifications and Synthetic Challenges

Beyond bile acid conjugation, various other structural modifications of Cosalane have been explored to probe structure-activity relationships (SAR) and enhance its biological activity. nih.gov These modifications often present unique synthetic challenges.

Extended Polyanionic Pharmacophore: One notable modification involved the synthesis of a Cosalane analog with an extended polyanionic pharmacophore. nih.gov This design was based on a hypothetical model of Cosalane binding to the surface of the CD4 protein. The resulting analog demonstrated a significant increase in potency compared to the parent Cosalane. nih.gov

Nitrogen Incorporation: Another synthetic route involved incorporating nitrogen into the alkenyl linker chain connecting the steroidal moiety and the pharmacophore. nih.gov This was achieved by introducing an amido group. The study found that while the amido group was generally tolerated, the length of the linker chain and the stereochemistry at the C-3 position of the steroid had substantial effects on antiviral potency. nih.gov Conversely, the direct incorporation of an amino moiety into the linker was found to completely abolish its anti-HIV activity. nih.gov

Substituted Benzoic Acid Rings: Researchers have also developed synthetic pathways to create Cosalane analogs with substituted benzoic acid rings, independent of using Cosalane as a starting material. scispace.com These multi-step syntheses involved creating key ketone intermediates which were then appended to an aldehyde to construct the final molecule. scispace.com These routes, while lengthy, allow for greater diversity in the substitution patterns on the aromatic rings of the pharmacophore.

These synthetic efforts underscore the chemical complexity of manipulating the Cosalane structure and the sensitivity of its biological activity to seemingly minor structural changes.

Analytical Purity and Characterization for Research Applications

The rigorous characterization and purity assessment of Cosalane free acid and its analogs are paramount for reliable and reproducible research findings. A suite of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic and Chromatographic Methods for Compound Identification

A combination of analytical techniques is essential for the unambiguous identification and purity determination of Cosalane and its derivatives.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of newly synthesized analogs. Mass Spectrometry, particularly techniques like Fast Atom Bombardment (FAB-MS), is used to confirm the molecular weight of the compounds. nih.gov Other spectroscopic methods, such as Infrared (IR) and UV-Visible spectroscopy, provide information about functional groups and conjugated systems within the molecule, which is useful for routine characterization. nih.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. mdpi.commdpi.com It separates the target compound from unreacted starting materials, byproducts, and other impurities. Gas Chromatography (GC) can also be employed, often after a derivatization step to increase the volatility of the analyte. mdpi.com These chromatographic methods, when coupled with mass spectrometry (LC-MS or GC-MS), provide a powerful combination for both separation and identification. mdpi.com

The data below summarizes the application of these methods.

Interactive Data Table: Analytical Methods for Cosalane Characterization| Analytical Method | Primary Application for Cosalane | Information Obtained |

|---|---|---|

| NMR Spectroscopy | Structural Elucidation | Detailed molecular structure, connectivity of atoms |

| Mass Spectrometry | Molecular Weight Confirmation | Exact mass and molecular formula |

| HPLC | Purity Assessment & Quantification | Percentage purity, detection of impurities |

| IR Spectroscopy | Functional Group Identification | Presence of key bonds (e.g., C=O, O-H) |

Solid-State Characterization Techniques in Research

The physical form of a chemical compound can significantly impact its properties. Solid-state characterization techniques are used to investigate the crystallinity and morphology of this compound. researchgate.net

Powder X-ray Diffraction (PXRD): This is a fundamental technique to determine if a sample is crystalline or amorphous. mdpi.com Crystalline materials produce a distinct pattern of sharp peaks, which serves as a fingerprint for a specific crystal form, whereas amorphous materials show a broad halo. researchgate.net

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of the compound. DSC can identify melting points, phase transitions, and degradation temperatures, providing insights into the compound's stability and purity.

Microscopy: Scanning Electron Microscopy (SEM) is used to visualize the surface morphology, particle shape, and size of the solid material. mdpi.com Polarized Light Microscopy can also be used to observe birefringence, a property of crystalline solids. researchgate.net

These techniques are crucial for ensuring the consistency of the solid form of Cosalane used in various research studies.

Mechanistic Insights from Biophysical and Cellular Studies

Gel Filtration for Protein Binding Analysis

Understanding the interaction of Cosalane with proteins is critical, as it influences its distribution and availability. Gel filtration chromatography is a well-established biophysical method used to study these binding interactions. nih.govhoustonmethodist.org

In the case of Cosalane, a gel filtration technique was specifically used to investigate its binding to plasma proteins, including human serum albumin (HSA), bovine serum albumin (BSA), and alpha(1)-acid glycoprotein (B1211001) (AAG). nih.gov The principle of this method involves separating the protein-bound drug from the free drug based on molecular size. nih.gov The protein and any bound Cosalane molecules, being large, elute quickly from the column, while the smaller, unbound Cosalane molecules are retained longer. harvard.edu

Research has shown that Cosalane binds extensively to serum albumins. nih.gov The binding studies revealed complex isotherms, suggesting that the ligand may self-associate. nih.gov Competitive inhibition studies further indicated that Cosalane primarily binds to the warfarin (B611796) site on HSA. nih.gov

Interactive Data Table: Cosalane Protein Binding Stoichiometry

| Protein | Moles of Cosalane per Mole of Protein |

|---|---|

| Human Serum Albumin (HSA) | 500-550 |

| Bovine Serum Albumin (BSA) | 500-550 |

| Alpha(1)-acid glycoprotein (AAG) | 30-50 |

| Mucin | 30-50 |

This extensive binding to plasma proteins is a key characteristic of Cosalane's pharmacokinetic profile.

Mechanistic Investigations of Cosalane S Biological Interactions

Molecular and Cellular Mechanisms of Antiviral Activity

Cosalane (B1669449) free acid has been the subject of extensive research to elucidate its mechanisms of action against various viruses, particularly the human immunodeficiency virus (HIV). These investigations have revealed a multi-targeted antiviral profile, intervening at several critical stages of the viral life cycle.

A primary mechanism by which cosalane exerts its anti-HIV activity is by interfering with the initial step of viral entry: the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on host cells. researchgate.netnih.goveurekaselect.comkuleuven.be This interaction is a critical prerequisite for the subsequent conformational changes that lead to viral fusion and entry into the cell. Cosalane and its analogues, which possess an anionic pharmacophore, have been shown to inhibit this crucial gp120-CD4 attachment. researchgate.neteurekaselect.commedchemexpress.com The proposed model for this interaction involves the carboxylate groups of cosalane's disalicylmethane portion binding to positively charged amino acid residues, such as Arg58 and Arg59, on the CD4 protein. psu.edu This binding action effectively blocks the gp120-CD4 interaction, thereby preventing the virus from docking onto the host cell. psu.eduniph.go.jp

In addition to preventing the initial viral attachment, research indicates that cosalane also acts at a subsequent step in the viral entry process. researchgate.netnih.govpsu.edu Time-of-addition experiments have demonstrated that cosalane can inhibit HIV replication even after the virus has attached to the cell, but before the process of reverse transcription begins. researchgate.netnih.gov This post-attachment inhibitory activity is attributed to the disruption of the fusion process between the viral envelope and the host cell membrane. researchgate.neteurekaselect.com For some potent analogues of cosalane, the inhibition of this fusion event was found to be their primary mechanism of action, occurring at lower concentrations than the inhibition of attachment. acs.org

While the primary antiviral activity of cosalane is focused on the early stages of viral entry, studies have also shown that it can inhibit key viral enzymes. researchgate.net Specifically, cosalane has been found to inhibit the activity of HIV-1 reverse transcriptase and protease. researchgate.netnih.govscispace.com Reverse transcriptase is essential for converting the viral RNA genome into DNA, and protease is crucial for the maturation of new viral particles. However, it is generally accepted that the inhibition of these enzymes is a secondary mechanism of action, with the effects on viral entry being more prominent and occurring earlier in the replication cycle. researchgate.netnih.gov

Research has demonstrated that cosalane possesses a broad spectrum of antiviral activity. nih.gov Its efficacy has been documented against a variety of laboratory, drug-resistant, and clinical isolates of HIV-1. nih.gov Furthermore, its inhibitory action extends to HIV-2 and the Rauscher Murine Leukemia Virus. nih.govmedchemexpress.com Studies have also reported its activity against other enveloped viruses, including Herpes Simplex Virus 1 (HSV-1), Herpes Simplex Virus 2 (HSV-2), and Human Cytomegalovirus, highlighting its potential as a broad-spectrum antiviral agent. medchemexpress.comnih.gov

Chemokine Receptor Antagonism Research

Beyond its direct antiviral properties, cosalane has been identified as an antagonist of specific chemokine receptors, which play a crucial role in immune cell trafficking and inflammatory responses.

Cosalane has been identified as a potent antagonist of the CC-chemokine receptor 7 (CCR7). medchemexpress.comnih.govtargetmol.com CCR7 and its ligands, CCL19 and CCL21, are critical for the migration of immune cells, such as lymphocytes and dendritic cells, to secondary lymphoid tissues. nih.govresearchgate.net By blocking the binding of these natural ligands to CCR7, cosalane inhibits the downstream signaling pathways. targetmol.com This inhibitory effect has been observed in both human and murine CCR7. medchemexpress.comnih.gov Research has shown that cosalane effectively reduces chemotaxis in response to both CCL19 and CCL21. medchemexpress.com Furthermore, it has been demonstrated to produce a durable inhibition of the receptor after a period of cellular incubation followed by washout. nih.govresearchgate.net The identification of cosalane as a validated CCR7 antagonist has opened avenues for research into its potential therapeutic applications in conditions associated with CCR7 signaling. nih.gov

Data Tables

Table 1: Inhibitory Activity of Cosalane on Chemokine Receptors

| Receptor | Ligand(s) | Species | IC50 |

|---|---|---|---|

| CCR7 | CCL19/CCL21 | Human/Murine | 2.43 µM medchemexpress.com |

Table 2: Anti-HIV Activity of Cosalane and its Amino Acid Conjugates

| Compound | HIV-1 RF (CEM-SS cells) EC50 (µM) | HIV-1 IIIB (MT-4 cells) EC50 (µM) | HIV-2 ROD (MT-4 cells) EC50 (µM) |

|---|---|---|---|

| Cosalane (1) | 5.1 psu.edu | - | - |

| Glycine (B1666218) conjugate (3) | 3.4 psu.edu | 50.8 psu.edu | >125 psu.edu |

| Aspartic acid analogue (11) | - | - | Low activity psu.edu |

CCR7 Signaling Pathway Modulation

Antagonism of CCL19 and CCL21 Agonist Responses

Cosalane has been identified as an antagonist of the CC-chemokine receptor 7 (CCR7), which is activated by its natural ligands, CCL19 and CCL21. kuleuven.benih.gov These chemokines are crucial for the migration of immune cells, such as lymphocytes and dendritic cells, to secondary lymphoid organs. nih.govnih.gov Cosalane demonstrates inhibitory activity against both human and murine CCR7 in response to both CCL19 and CCL21. nih.govmedchemexpress.com

The potency of Cosalane's antagonism differs between the two agonists. It is more effective at blocking receptor activation by CCL19 than by CCL21. medchemexpress.com Studies have shown that while CCL19 and CCL21 bind to CCR7 with similar affinity, only CCL19 binding leads to the desensitization and internalization of the receptor. thermofisher.com Research using a β-arrestin recruitment assay in Chinese hamster ovary (CHO)-K1 cells expressing human or murine CCR7 identified Cosalane as a potent antagonist. kuleuven.be Specifically, it exhibited a half-maximal inhibitory concentration (IC50) of 0.2 µM when CCL19 was the agonist and 2.7 µM with CCL21 as the agonist. kuleuven.be Further studies have reported IC50 values of 0.207 µM (human) and 0.193 µM (murine) for CCL19, and 2.66 µM (human) and 1.98 µM (murine) for CCL21. medchemexpress.com

Table 1: IC50 Values of Cosalane for CCR7 Antagonism

| Agonist | Receptor Species | IC50 (µM) |

|---|---|---|

| CCL19 | Human | 0.207 medchemexpress.com |

| Murine | 0.193 medchemexpress.com | |

| CCL21 | Human | 2.66 medchemexpress.com |

| Murine | 1.98 medchemexpress.com |

Influence on G protein-Dependent and -Independent Intracellular Signaling Pathways

Chemokine receptors, including CCR7 and CXCR2, are G protein-coupled receptors (GPCRs). google.comfrontiersin.org Upon ligand binding, these receptors activate intracellular signaling cascades that can be either G protein-dependent or -independent.

The binding of chemokines like CCL19 and CCL21 to CCR7 triggers a conformational change in the receptor, leading to the activation of associated G proteins, primarily Gαi. frontiersin.org This initiates downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, which are crucial for cellular responses like migration. frontiersin.orgnih.gov Studies on CXCR2 have shown that its activation can lead to signal transduction through the PI3K/Akt pathway. frontiersin.org Cosalane's antagonism of these receptors suggests it interferes with the initiation of these G protein-dependent signaling events.

In addition to G protein-dependent signaling, GPCRs can also signal through β-arrestin-dependent pathways, which are involved in receptor internalization and desensitization. nih.gov The differential effects of CCL19 and CCL21 on CCR7 internalization suggest a biased signaling mechanism, where CCL19 is more effective at inducing β-arrestin recruitment. kuleuven.benih.gov A high-throughput screen utilizing a β-arrestin recruitment assay was instrumental in identifying Cosalane as a CCR7 antagonist, indicating that Cosalane influences these G protein-independent pathways as well. kuleuven.be

CXCR2 Signaling Pathway Modulation

Cosalane has also been identified as an antagonist of the C-X-C chemokine receptor 2 (CXCR2), with a reported IC50 of 0.66 µM. medchemexpress.commedchemexpress.com CXCR2 and its ligands are implicated in various biological processes, including inflammation and angiogenesis. frontiersin.orgamegroups.org The CXCL8-CXCR2 axis, in particular, is crucial for the initiation and development of tumors. frontiersin.org

Activation of CXCR2 initiates several downstream signaling pathways, including the PI3K/Akt and mitogen-activated protein kinase (MAPK) pathways. frontiersin.orgamegroups.org By blocking CXCR2, Cosalane can modulate these signaling cascades. For instance, inhibition of CXCR2 has been shown to suppress the PI3K/Akt signaling pathway. frontiersin.org The CXCR2 signaling pathway is also known to be regulated by the activation of NF-κB signaling. nih.gov Therefore, as a CXCR2 antagonist, Cosalane has the potential to interfere with these critical cellular signaling networks.

Inhibition of Chemokine-Induced Cellular Migration

A primary consequence of Cosalane's antagonism of chemokine receptors is the inhibition of chemokine-induced cellular migration. google.com This has been observed in various immune cells.

Cosalane and its analogs have been shown to inhibit the migration of human monocytes and lymphocytes induced by chemokines. google.com Specifically, Cosalane at a concentration of 10 μg/mL can reduce the chemotaxis of human H9 T cells and mouse T cells in response to both CCL19 and CCL21. medchemexpress.com

Studies have demonstrated that Cosalane analogs can block the migration of human monocytes induced by RANTES (CCL5). google.comnih.gov However, they did not inhibit migration induced by MIP-1α (CCL3) or MIP-1β (CCL4). nih.gov The inhibitory effect on RANTES-induced migration was also observed in single receptor CCR1-HEK transfectants. nih.gov Furthermore, Cosalane has been shown to block SDF-1α (CXCL12)-induced migration of human lymphocytes. google.com

Table 2: Effect of Cosalane on Immune Cell Migration

| Cell Type | Chemokine | Effect of Cosalane |

|---|---|---|

| Human H9 T cells | CCL19, CCL21 | Reduced chemotaxis medchemexpress.com |

| Mouse T cells | CCL19, CCL21 | Reduced chemotaxis medchemexpress.com |

| Human Monocytes | RANTES (CCL5) | Inhibited migration google.comnih.gov |

| Human Monocytes | MIP-1α (CCL3) | No inhibition nih.gov |

| Human Monocytes | MIP-1β (CCL4) | No inhibition nih.gov |

| Human Lymphocytes | SDF-1α (CXCL12) | Inhibited migration google.com |

Dendritic cells (DCs) are crucial antigen-presenting cells, and their migration to lymph nodes is essential for initiating immune responses. frontiersin.org This migration is heavily dependent on the CCR7-CCL19/CCL21 axis. nih.govresearchgate.net Mature DCs upregulate CCR7, which guides them into lymphatic vessels and towards the T-cell zones of lymph nodes. nih.govresearchgate.net

Cosalane has been shown to inhibit the migration of DCs in response to CCL19 and CCL21 agonists. biorxiv.orgresearchgate.net By blocking CCR7, Cosalane interferes with the ability of DCs to respond to the chemokine gradients that direct their trafficking. biorxiv.org This disruption of DC migration can have significant implications for the initiation and regulation of adaptive immune responses.

Interactions with Chemokine Ligands (e.g., RANTES, SDF-1α)

The mechanism by which Cosalane inhibits chemokine-induced migration may involve direct interactions with the chemokine ligands themselves. google.comnih.gov The initial hypothesis for Cosalane's activity was that it would bind to chemokines, thereby preventing them from binding to their receptors. google.com

Evidence suggests that Cosalane and its analogs may interfere with the RANTES/CCR1 interaction by binding directly to RANTES. nih.gov This is supported by the finding that acetylation of the reactive amino groups on RANTES abrogated the inhibitory activity of Cosalane. nih.gov Similarly, Cosalane has been evaluated for its ability to block SDF-1α-induced migration, suggesting a potential interaction with this chemokine as well. google.com

Preclinical Research Models and Methodologies

In Vitro Cellular and Molecular Models

In vitro models have been fundamental in identifying and characterizing the molecular targets of Cosalane (B1669449) and its effects on cellular functions.

Cosalane was identified as a potent antagonist of the CC-chemokine receptor 7 (CCR7) through high-throughput screening campaigns that utilized specific cell-based assays. nih.gov One of the primary methods used is the β-arrestin recruitment assay. nih.govresearchgate.net This assay measures the recruitment of the protein β-arrestin to the G protein-coupled receptor (GPCR) upon activation. nih.govmdpi.com Inhibition of this recruitment in the presence of the compound indicates antagonistic activity. A high-throughput screen using a β-galactosidase enzyme fragment complementation system identified Cosalane as the most potent CCR7 antagonist from a library of 150,000 compounds. nih.govnih.gov

Confirmatory assays, such as those measuring calcium signaling, were also employed. researchgate.netnih.gov Chemokine receptors like CCR7 typically induce a transient increase in intracellular calcium upon activation by their ligands, such as CCL19 and CCL21. nih.gov Virtual screening hits were tested in a CCL19-induced calcium signaling CCR7 assay to evaluate their antagonistic effects. nih.gov Studies demonstrated that Cosalane inhibits both human and murine CCR7 in response to both CCL19 and CCL21 agonists at physiological concentrations. nih.govmedchemexpress.com

| Assay Type | Target Receptor | Key Findings | References |

|---|---|---|---|

| β-Arrestin Recruitment Assay | CCR7 (human and murine) | Identified Cosalane as a potent antagonist from a large compound library. | nih.govresearchgate.netnih.gov |

| Calcium Signaling Assay | CCR7 | Confirmed antagonistic activity by blocking CCL19-induced calcium flux. | researchgate.netnih.gov |

| Enzyme Fragment Complementation | CCR7 | Demonstrated Cosalane's durable inhibition of the receptor. IC50 values determined for CCL19 and CCL21 agonists. | nih.gov |

Chemotaxis, or directed cell migration in response to a chemical gradient, is a primary function of chemokine receptors like CCR7. nih.gov Transwell chemotaxis assays are standard in vitro models to study this process and were used to confirm Cosalane's antagonistic activity. nih.gov In these assays, cells are placed in the upper chamber of a transwell insert, and a chemoattractant (like CCL19 or CCL21) is placed in the lower chamber. The number of cells that migrate through the porous membrane to the lower chamber is quantified.

Research has shown that Cosalane effectively reduces chemotaxis in response to both CCL19 and CCL21 in human H9 cells (a lymphoid cell line) and mouse T cells. medchemexpress.com The compound inhibits the migration of various immune cells, including lymphocytes and dendritic cells, which express CCR7. nih.govnih.gov This inhibition of migration is a direct functional consequence of its CCR7 antagonism. The study of chemoattractants like Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) highlights the importance of such assays in understanding the migration of both myeloid and lymphoid cells. frontiersin.org

| Cell Line/Type | Chemoattractant | Effect of Cosalane | References |

|---|---|---|---|

| Human H9 Cells | CCL19, CCL21 | Reduced chemotaxis. | medchemexpress.com |

| Mouse T Cells | CCL19, CCL21 | Reduced chemotaxis. | medchemexpress.com |

| Lymphocytes | CCL19, CCL21 | Inhibited migration into secondary lymphoid tissues. | nih.gov |

| Dendritic Cells | CCL19, CCL21 | Inhibited migration. | biorxiv.org |

Cosalane was initially designed and investigated as an anti-HIV agent. nih.gov Its antiviral activity has been evaluated in various cell culture systems using different cell lines susceptible to viral infection. These studies are critical for determining a compound's potency and spectrum of activity.

Cosalane has demonstrated potent inhibition of HIV replication against a broad range of laboratory, drug-resistant, and clinical HIV-1 isolates, as well as HIV-2. nih.govresearchgate.net The antiviral testing has been performed in cell lines such as CEM-SS and MT-4 cells. psu.edu Beyond HIV, its activity has also been noted against other viruses like Rauscher murine leukemia virus. nih.govresearchgate.net Time-of-addition experiments in these cell culture systems indicated that Cosalane acts early in the viral replication cycle, before reverse transcription. nih.govresearchgate.net Studies using Caco-2 cell monolayers, a model for the intestinal epithelium, were also conducted to understand its permeability, which is a factor in developing orally administered antiviral drugs. nih.gov

| Virus | Cell Line(s) | Key Findings | References |

|---|---|---|---|

| HIV-1 (various isolates) | CEM-SS, MT-4, B-Lymphocytes, Macrophages | Potent inhibition of viral replication and cytopathic effect. | nih.govpsu.edu |

| HIV-2 | MT-4 | Inhibitory activity demonstrated. | nih.govpsu.edu |

| Rauscher murine leukemia virus | - | Inhibitory activity demonstrated. | nih.govresearchgate.net |

The mechanism of Cosalane's antiviral activity involves the disruption of key protein-ligand interactions on the cell surface that are necessary for viral entry. longdom.org For HIV, the initial step of infection is the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of target T-cells. nih.gov

Research indicates that a primary mechanism of action for Cosalane is the inhibition of this gp120-CD4 binding. medchemexpress.comnih.gov Furthermore, it appears to inhibit a subsequent post-attachment event that occurs before reverse transcription, suggesting a multi-faceted disruption of the viral entry process. nih.govresearchgate.net Hypothetical models have been developed to visualize the possible interactions between Cosalane and the CD4 protein surface, guiding the design of more potent analogues. psu.edu These studies are crucial for understanding the molecular basis of the compound's antiviral effects.

In Vivo Preclinical Models for Mechanistic Insight

To understand the physiological effects of Cosalane beyond the cellular level, in vivo preclinical models, particularly murine models, have been indispensable.

Allogeneic hematopoietic stem cell transplantation (HSCT) is a curative therapy for many hematologic cancers, but its success is often limited by graft-versus-host disease (GVHD), where donor T-cells attack host tissues. nih.govfrontiersin.org The beneficial anti-cancer effect is known as the graft-versus-leukemia (GVL) effect. frontiersin.org A major goal in HSCT research is to separate GVHD from GVL. frontiersin.orgmdpi.com

Given Cosalane's role as a CCR7 antagonist, which is crucial for T-cell trafficking to lymph nodes and GVHD target organs, its potential to mitigate GVHD has been explored in murine HSCT models. nih.gov Studies have shown that ex vivo treatment of donor conventional T cells (Tcons) with Cosalane before transplantation significantly reduces acute GVHD. nih.gov This effect was achieved by preventing the donor T-cells from trafficking into host secondary lymphoid tissues early after transplant, thereby limiting their accumulation in GVHD target organs like the liver and colon. nih.gov Importantly, the Cosalane-treated T-cells retained their GVL potential, as they were still able to reject a murine leukemia cell line (P815) inoculum after transplantation. nih.gov These murine models provide critical mechanistic insight, demonstrating that targeting T-cell trafficking with Cosalane can be a viable strategy for separating GVHD from GVL. nih.gov

Gnotobiotic Murine Models for Gut-Brain Axis and Neuroimmune Research

The application of gnotobiotic murine models in the study of Cosalane free acid has not been extensively documented in publicly available research. While these models are critical for understanding the interplay between the gut microbiota, the central nervous system (gut-brain axis), and the immune system, specific studies detailing the effects of this compound within this context are not readily found. Gnotobiotic animals, which have a precisely known and controlled microbial composition, would be invaluable for elucidating how this compound might modulate neuroimmune responses or gut-brain signaling, particularly given its chemical properties and potential for interaction with biological membranes. Future research utilizing such controlled environments could provide significant insights into its mechanisms of action.

Animal Models for Investigating Compound Disposition and Biodistribution (e.g., rat)

The disposition and biodistribution of Cosalane and its derivatives have been investigated in rat models. Following intravenous administration, Cosalane exhibits a specific pattern of distribution. Studies have shown that the compound is primarily taken up by the liver and spleen. This distribution pattern is a key aspect of its pharmacokinetic profile, influencing its potential therapeutic applications and further research directions. The significant accumulation in these organs suggests that they are primary sites of the compound's effects or metabolism.

Advanced Analytical Techniques in Biological Research Samples

Electron Paramagnetic Resonance (EPR) Spectroscopy for Intermolecular Interactions

Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with spin-labeling techniques, has been a valuable tool for probing the intermolecular interactions of this compound. This method allows for the detailed study of how the compound interacts with biological membranes and other molecules. By observing the changes in the EPR spectrum of a spin-labeled molecule in the presence of this compound, researchers can infer the nature and extent of these interactions. This has been particularly useful in understanding its effects on membrane fluidity and the conformation of membrane-associated proteins.

High-Throughput Screening (HTS) Method Development and Application

High-Throughput Screening (HTS) assays have been instrumental in the discovery and characterization of Cosalane and related compounds. These automated systems allow for the rapid screening of large chemical libraries to identify compounds with specific biological activities. For instance, an HTS assay was developed to identify non-nucleoside reverse transcriptase inhibitors (NNRTIs), which led to the identification of a series of Cosalane analogs. This demonstrates the power of HTS in efficiently exploring the chemical space around a lead compound to discover novel and potent derivatives.

In vitro and In situ Intestinal Absorption Studies (e.g., Caco-2 Cell Monolayers, Small Intestinal Segments, Closed Loops)

The intestinal absorption of Cosalane has been evaluated using various in vitro and in situ models. Studies utilizing Caco-2 cell monolayers, which are a well-established in vitro model for predicting human intestinal absorption, have provided insights into the permeability of Cosalane. Additionally, in situ studies involving isolated segments of the rat small intestine have been employed to understand its absorption characteristics in a more physiologically relevant setting. These studies are crucial for determining the oral bioavailability of the compound and for identifying potential barriers to its absorption from the gastrointestinal tract.

Structure Activity Relationships Sar and Computational Approaches

Elucidation of Structural Determinants for Biological Activity

The antiviral potency of cosalane (B1669449) and its analogs is significantly influenced by specific structural features. These compounds, characterized by an anionic pharmacophore, inhibit the binding of the HIV envelope protein gp120 to the CD4 receptor and the subsequent fusion of the viral and cellular membranes. nih.goveurekaselect.com

Key SAR findings for antiviral activity include:

The Anionic Pharmacophore: The negatively charged carboxylate groups are crucial for activity. It is proposed that these groups interact with positively charged amino acid residues, such as arginine and lysine, on the CD4 protein. acs.org

Spacing of Carboxylate Groups: The distance between the carboxylate groups in the pharmacophore is a critical determinant of anti-HIV activity. In a series of cosalane tetracarboxylates, maximum activity was observed when the proximal and distal carboxylates were separated by 8 atoms. acs.org

Amino Acid Conjugates: Conjugation of amino acids to the cosalane structure has been explored to enhance antiviral potency. The glutamic acid conjugate, in particular, showed increased activity compared to the glycine (B1666218) derivative, suggesting that the additional carboxyl groups, when appropriately spaced, contribute to enhanced potency. psu.edu For instance, the glutamic acid congener was more active against three different HIV strains (HIV-1RF, HIV-1IIIB, and HIV-2ROD) than the glycine derivative. psu.edu

The Alkenyl Linker: The double bond in the linker connecting the pharmacophore to the steroidal nucleus appears to be important for optimal activity. Reduction of this double bond to a single bond, creating dihydrocosalane derivatives, generally leads to a decrease in antiviral activity. psu.edu

Lipophilicity: A correlation between lipophilicity and anti-HIV potency has been observed in a series of cosalane analogs where the cholestane (B1235564) replacement was varied. purdue.edu

The following table summarizes the anti-HIV activity of selected cosalane amino acid conjugates:

| Compound | Amino Acid Conjugate | EC50 vs HIV-1RF (µM) | EC50 vs HIV-1IIIB (µM) | EC50 vs HIV-2ROD (µM) |

| Cosalane (1) | - | 5.1 | 3.0 | >125 |

| Glycine Derivative (3) | Glycine | 3.4 | 50.8 | >125 |

| β-Alanine Derivative (5) | β-Alanine | >125 | >125 | >125 |

| Leucine Derivative (7) | Leucine | 40.0 | 63.0 | >125 |

| Phenylalanine Derivative (9) | Phenylalanine | >125 | >125 | >125 |

| Aspartic Acid Analogue (11) | Aspartic Acid | - | - | Low Activity |

| Glutamic Acid Congener (13) | Glutamic Acid | 1.1 | 9.2 | 71.6 |

| Dihydro-Glycine Derivative (15) | Dihydro-Glycine | - | - | - |

| Dihydro-Glutamic Acid Derivative (17) | Dihydro-Glutamic Acid | - | - | - |

Data sourced from Cushman et al., 1998. psu.edu

Cosalane and its analogs have also been identified as antagonists of chemokine receptors, which are involved in various physiological and pathological processes, including inflammation and cancer metastasis. google.comnih.gov

Key SAR findings for chemokine receptor antagonism include:

Selective Inhibition: Certain cosalane analogs have shown selective inhibitory activity. For example, the bis(o-carboxybenzyl) compound 3 was an effective inhibitor of both RANTES-induced and SDF-1α-induced monocyte migration, while the bis(p-carboxybenzyl) analog 4 was inactive. google.com This highlights the importance of the substitution pattern on the aromatic rings.

Receptor Specificity: The cosalane analog 3 was found to inhibit RANTES-induced migration of cells expressing the CCR1 receptor but had no effect on cells expressing the CCR5 receptor. google.com This suggests that subtle structural changes can lead to significant differences in receptor selectivity.

CCR7 and CXCR2 Antagonism: Cosalane itself has been identified as an antagonist of CCR7 and CXCR2, with IC50 values of 2.43 µM and 0.66 µM, respectively. medchemexpress.com It inhibits both human and murine CCR7 in response to the chemokines CCL19 and CCL21. medchemexpress.comnih.gov

Mechanism of Action: Studies suggest that cosalane and its analogs may interfere with the interaction between the chemokine and its receptor by binding to the chemokine itself. For instance, acetylation of the amino groups of RANTES abrogated the inhibitory activity of cosalane, indicating a potential binding interaction with RANTES. nih.gov

The following table summarizes the inhibitory activity of selected cosalane analogs on chemokine-induced monocyte migration:

| Compound | RANTES-induced Migration IC50 (µM) | SDF-1α-induced Migration Inhibition |

| Cosalane (1) | - | - |

| Analog 2 | Weak inhibitor | - |

| Analog 3 (bis(o-carboxybenzyl)) | Effective inhibitor | Effective inhibitor |

| Analog 4 (bis(p-carboxybenzyl)) | Inactive | Inactive |

| Analog 5 | - | - |

Data based on findings from a US patent. google.com

The interaction of cosalane and its derivatives with plasma proteins, such as human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AAG), is a critical factor that can influence their bioavailability and efficacy.

Key findings on protein binding affinity include:

Extensive Binding: Cosalane binds extensively to both human and bovine serum albumin (HSA and BSA). researchgate.netnih.gov It was found that 500-550 moles of cosalane are required to saturate one mole of the protein. nih.gov

Binding Site on HSA: Competitive inhibition studies using warfarin (B611796), digitoxin, and diazepam revealed that cosalane primarily binds to the warfarin site (Site I) on HSA with a high affinity (Ki of 1.24 ± 0.24 nM). researchgate.netnih.gov

Influence of Other Ligands: The presence of other drugs can affect cosalane's binding to albumin. For example, salicylic (B10762653) acid was shown to decrease the binding of cosalane to HSA by an order of magnitude. researchgate.netnih.gov

Hydrophobicity: The hydrophobic nature of the cosalane molecule is a major driving force for its binding to albumin. researchgate.net

Glycoprotein Binding: Cosalane also binds to α1-acid glycoprotein (AAG) and mucin, although to a lesser extent than to albumin. The stoichiometry of binding was found to be between 30 and 50 moles of cosalane per mole of glycoprotein. researchgate.netnih.gov

Improving Bioavailability: The high protein binding of cosalane can limit its free drug concentration. To address this, analogs have been designed to improve oral bioavailability. For instance, a cholic acid analog of cosalane was synthesized with the aim of enhancing its absorption and metabolic stability. researchgate.net

The following table summarizes the binding characteristics of cosalane to various proteins:

| Protein | Binding Stoichiometry (moles of cosalane / mole of protein) | Primary Binding Site |

| Human Serum Albumin (HSA) | 500-550 | Warfarin site (Site I) |

| Bovine Serum Albumin (BSA) | 500-550 | - |

| α1-Acid Glycoprotein (AAG) | 30-50 | - |

| Mucin | 30-50 | - |

Data sourced from Kuchimanchi et al., 2001. researchgate.netnih.gov

Theoretical and Computational Chemistry Applications

Computational methods have become invaluable tools in the study of cosalane and its analogs, aiding in the understanding of their interactions with biological targets and guiding the design of new, more potent compounds.

Ligand-based virtual screening (LBVS) relies on the principle that structurally similar molecules are likely to have similar biological activities. kuleuven.be This approach has been applied to the discovery of novel chemokine receptor antagonists using known ligands as templates.

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. nih.govmdpi.com For cosalane and its analogs, the anionic carboxylate groups and their spatial arrangement constitute a key pharmacophoric feature for anti-HIV activity. acs.org Hypothetical models have been developed to visualize the binding of cosalane derivatives to the CD4 receptor. acs.orgpsu.edu

Shape-Based Screening: Methods like Rapid Overlay of Chemical Structures (ROCS) compare the 3D shape and chemical features of molecules in a database to a known active compound. kuleuven.be This can be used to identify novel scaffolds that mimic the shape and properties of active cosalane analogs.

Application in CCR7 Antagonist Discovery: LBVS approaches, including pharmacophore modeling and shape-based screening, have been employed in the search for new CCR7 antagonists, using known ligands as starting points. kuleuven.befrontiersin.org

Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the biological target to identify potential ligands. kuleuven.beresearchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. mdpi.com Docking studies have been instrumental in understanding the interactions of cosalane analogs with their targets, such as HIV reverse transcriptase and chemokine receptors. scielo.br For example, docking can help visualize how the carboxylate groups of cosalane interact with the positively charged residues in the binding pocket of a protein.

Structure-Based Pharmacophore Screening: When the 3D structure of the target is known, a pharmacophore model can be generated based on the key interaction points within the binding site. mdpi.com This model can then be used to screen large compound libraries for molecules that fit the pharmacophore and are therefore likely to bind to the target. This approach has been used in the search for novel inhibitors of various targets, including chemokine receptors. researchgate.netfrontiersin.org

Combined Approaches: Often, a combination of ligand-based and structure-based methods is employed to increase the chances of finding novel and potent inhibitors. mdpi.com For instance, a pharmacophore model derived from known active ligands can be used to filter a database before performing more computationally intensive docking calculations.

Molecular Dynamics Simulations to Analyze Binding Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. mdpi.com In the context of drug discovery, MD simulations provide detailed insights into the conformational changes of both a ligand and its target protein upon binding, the stability of the resulting complex, and the specific interactions that maintain this association. mdpi.comchemrxiv.org

For cosalane and its analogs, MD simulations can elucidate the dynamics of their binding to protein targets such as the CD4 receptor or plasma proteins like albumin. researchgate.netresearchgate.net A simulation of cosalane suggested that its folded conformations may reduce its effective hydrophobicity, a factor crucial for its pharmacokinetic profile. researchgate.net

The general process involves creating a system that includes the ligand-protein complex immersed in a simulated aqueous environment. mdpi.com The simulation then calculates the trajectory of the atoms over a specific period, typically nanoseconds. mdpi.com Key analyses performed on these trajectories include:

Root-Mean-Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein, highlighting which amino acid residues are most affected by the ligand's binding. mdpi.com

Interaction Analysis: Throughout the simulation, specific interactions such as hydrogen bonds and electrostatic contacts between the ligand and protein residues are monitored. This helps to identify the key residues responsible for anchoring the drug. For instance, in the binding of a cosalane analog to CD4, simulations would track the stability of the ionic bonds between the carboxylate groups and positively charged amino acid residues. psu.eduacs.org

By providing a dynamic view of molecular interactions, MD simulations help to validate and refine the binding poses predicted by simpler docking methods and offer a more accurate estimation of binding free energies. chemrxiv.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., 3D-QSAR, CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com These models are fundamental in medicinal chemistry for predicting the activity of novel molecules and optimizing lead compounds. jocpr.com For cosalane and its analogs, QSAR studies can correlate structural modifications with changes in anti-HIV potency. eurekaselect.comnih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced techniques that analyze the relationship between the 3D properties of molecules and their biological activities. pharmacelera.commdpi.com

CoMFA calculates the steric (shape) and electrostatic fields around a set of aligned molecules. It then uses statistical methods to correlate variations in these fields with the observed biological activity, generating contour maps that show where changes in shape or charge would increase or decrease potency. mdpi.comnih.gov

CoMSIA expands on this by calculating additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and predictive model of the SAR. mdpi.comnih.gov

For a series of cosalane analogs, a 3D-QSAR study would involve aligning the structures and calculating their molecular fields. The biological activity data (e.g., EC₅₀ values against HIV) would then be correlated with these fields. The resulting models would generate contour maps indicating:

Regions where bulky groups are favored or disfavored (steric maps).

Regions where positive or negative charges enhance activity (electrostatic maps).

Regions where hydrophobic or hydrophilic features are important (hydrophobic maps).

The insights from such models are invaluable for designing the next generation of cosalane derivatives with improved efficacy. eurekaselect.comscielo.br

Hypothetical Binding Models and Their Refinement

The development of cosalane and its analogs has been heavily guided by hypothetical binding models that describe their interaction with the CD4 receptor, a key target in their anti-HIV mechanism. psu.eduacs.org The initial hypothesis proposed that the dichlorinated disalicylmethane portion of cosalane functions as the essential "pharmacophore". psu.edu This model suggested that the two carboxylate groups of the pharmacophore engage in ionic interactions with positively charged amino acid residues, specifically Arginine 58 (Arg58) and Arginine 59 (Arg59), on the surface of the CD4 protein. psu.eduacs.org

This initial model served as a foundational blueprint for designing new derivatives. nih.gov Researchers synthesized analogs with extended polyanionic pharmacophores specifically to probe and better target the cationic residues on the CD4 surface. acs.orgnih.gov This strategy led to the development of compounds with significantly enhanced anti-HIV potency compared to the parent cosalane. nih.gov

Further refinement of the binding model came from studying amino acid conjugates of cosalane. A detailed hypothetical model was developed for the highly potent di(glutamic acid) conjugate. psu.eduacs.org This refined model, developed using computational energy minimization, proposed a more complex network of interactions: psu.edu

One of the distal (primary) carboxyl groups of the glutamic acid moiety binds electrostatically to the Arg59 residue.

The other distal carboxyl group interacts with both the backbone carbonyl of Serine 57 (Ser57) and the side chain carboxyl of Aspartic acid 56 (Asp56).

Both proximal (secondary) carboxyl groups can form hydrogen bonds with the Asp56 residue, with one also interacting with Lysine 72 (Lys72).

This more sophisticated model demonstrated that all four carboxylic acid groups of the di(glutamic acid) conjugate could be intimately involved in binding to CD4, explaining its superior activity. psu.edu These iterative cycles of proposing a model, synthesizing and testing new compounds based on the model, and then refining the model based on new data are a classic example of rational drug design. acs.org

Emerging Research Frontiers and Future Directions

Development of Next-Generation Chemical Probes for Specific Biological Targets

The evolution of cosalane (B1669449) research has transitioned from its initial focus as a potential therapeutic to its application as a chemical probe for interrogating complex biological systems. researchgate.netosu.edu A chemical probe is a small molecule used to study and manipulate a biological target, such as a protein or pathway. researchgate.net The development of next-generation cosalane derivatives aims to create more potent and selective tools for specific biological targets. eurekaselect.com

Researchers have synthesized novel cosalane analogs based on hypothetical binding models to enhance their interaction with target proteins. nih.gov One notable strategy involves extending the polyanionic "pharmacophore" of cosalane to better target specific cationic residues on the surface of proteins like the CD4 receptor. nih.govnih.gov This approach led to the creation of an analog with significantly increased potency against HIV-1 compared to the parent compound. nih.gov

Another key strategy is the synthesis of cosalane conjugates. By attaching amino acids to the two carboxyl groups of cosalane, researchers can modulate the spatial arrangement and number of acidic groups. psu.edugoogle.com This allows for the exploration of structure-activity relationships (SAR) and the potential to target different positively charged residues on a protein surface. psu.edu For example, a glycine (B1666218) conjugate of cosalane showed enhanced activity against one strain of HIV-1, demonstrating that the original carboxyl groups could be replaced while retaining antiviral properties, provided new acidic groups are introduced. psu.edu These SAR studies are crucial for discovering next-generation derivatives with improved potency, metabolic stability, and bioavailability. eurekaselect.com

The identification of cosalane as a CC-chemokine receptor 7 (CCR7) antagonist has spurred interest in developing it and its analogs as chemical probes to validate CCR7 as a drug target in various diseases. nih.govfrontiersin.orgnih.gov

Advanced Mechanistic Characterization of Receptor-Ligand Interactions

A deep understanding of how cosalane interacts with its biological targets at a molecular level is critical for its development and application. Initial studies revealed that cosalane's anti-HIV mechanism involves the inhibition of the binding between the viral glycoprotein (B1211001) gp120 and the cellular CD4 receptor, as well as a subsequent post-attachment event. nih.govacs.org

More advanced characterization has been guided by hypothetical models of the receptor-ligand interaction. It is proposed that the disalicylmethane portion of cosalane, which acts as the pharmacophore, binds to the CD4 protein through ionic interactions. Specifically, the two negatively charged carboxylates are thought to bind to the positively charged arginine residues Arg58 and Arg59 on the protein's surface. psu.edu

Beyond its anti-HIV targets, cosalane has been identified as an antagonist of the G protein-coupled receptors (GPCRs) CCR7 and CXCR2. medchemexpress.commedchemexpress.com This discovery has broadened the scope of mechanistic studies. Cosalane inhibits both human and murine CCR7 signaling in response to its natural chemokine ligands, CCL19 and CCL21. nih.govmedchemexpress.commedchemexpress.com To further elucidate these interactions, researchers can employ advanced computational and biophysical techniques like molecular dynamics (MD) simulations. nih.gov Such methods can model the dynamic interactions between the ligand and receptor, helping to explain the structural basis for antagonism and guiding the design of more specific and potent inhibitors. nih.govplos.org For instance, MD simulations have been used to understand how other antagonists deactivate CXCR4, a related chemokine receptor, by disrupting the coupling between specific transmembrane helices. nih.gov

The table below summarizes the known receptor-ligand interactions of Cosalane free acid.

| Target Receptor | Known Ligand(s) | Interaction Type | Biological Effect | Citation(s) |

| CD4 | HIV gp120 | Binding Inhibition | Inhibition of viral entry | nih.gov, acs.org, eurekaselect.com |

| CCR7 | CCL19, CCL21 | Antagonist | Inhibition of chemotaxis | medchemexpress.com, medchemexpress.com, nih.gov |

| CXCR2 | - | Antagonist | Inhibition of chemotaxis | medchemexpress.com, medchemexpress.com |

| HIV-1 Reverse Transcriptase | - | Inhibition | Inhibition of viral replication | nih.gov, eurekaselect.com |

| HIV-1 Protease | - | Inhibition | Inhibition of viral maturation | nih.gov, researchgate.net |

| HIV-1 Integrase | - | Inhibition | Inhibition of viral integration | researchgate.net |

| CCR1 | RANTES | Inhibition | Inhibition of chemotaxis | acs.org |

Table is interactive. Click headers to sort.

Investigation into Novel Biological Activities and Pathways

While first recognized for its anti-HIV properties, research has uncovered a wider spectrum of biological activities for cosalane, positioning it as a molecule with diverse potential applications. nih.gov

A significant area of emerging research is its role as an immunomodulator through the antagonism of chemokine receptors. By blocking CCR7, cosalane can inhibit the migration of immune cells. nih.govmedchemexpress.com This activity has been leveraged in preclinical models of allogeneic hematopoietic stem cell transplantation, where ex-vivo treatment of donor T-cells with cosalane was shown to attenuate acute graft-versus-host disease (aGVHD) while preserving the beneficial graft-versus-leukemia effect. medchemexpress.commedchemexpress.comresearchgate.net More recently, cosalane has been used as a tool compound to investigate the role of CCR7-mediated immune cell migration to the brain. biorxiv.org

In addition to its well-documented activity against various HIV-1 isolates and HIV-2, cosalane also demonstrates inhibitory effects against other viruses, including Herpes Simplex Virus 1 (HSV-1), Herpes Simplex Virus 2 (HSV-2), and human cytomegalovirus. nih.govmedchemexpress.commedchemexpress.com This broad-spectrum antiviral activity suggests that cosalane may interact with common pathways or structures utilized by different viruses.

The table below details some of the key biological activities identified for this compound.

| Biological Activity | Target Pathway/Organism | Research Finding | Citation(s) |

| Anti-HIV | HIV-1, HIV-2 | Potent inhibitor of viral replication acting on entry, reverse transcriptase, and protease. | nih.gov, eurekaselect.com |

| Immunomodulation | CCR7/CXCR2 Signaling | Antagonizes chemokine receptors, inhibiting immune cell migration. | medchemexpress.com, medchemexpress.com, nih.gov |

| aGVHD Prophylaxis | T-cell migration | Reduces aGVHD in preclinical models. | medchemexpress.com, researchgate.net |

| Broad-Spectrum Antiviral | HSV-1, HSV-2, HCMV | Inhibits replication of multiple viruses. | medchemexpress.com, medchemexpress.com |

| Anti-inflammatory | CCR1 Signaling | Inhibits RANTES/CCR1-mediated chemotaxis. | acs.org |

Table is interactive. Click headers to sort.

Strategies for Overcoming Research Limitations (e.g., Lipophilicity in Probe Development)

A major hurdle in the development of cosalane and its derivatives is its high lipophilicity. nih.gov This property leads to very poor aqueous solubility and extremely low oral bioavailability (less than 1%), limiting its potential as an orally administered drug and making it a challenging lead structure for further optimization. nih.govnih.govresearchgate.net

Several innovative strategies are being explored to overcome these limitations:

Prodrug and Conjugate Synthesis: One of the most promising approaches is the creation of more water-soluble prodrugs. By conjugating cosalane with amino acids (e.g., glycine, aspartic acid) or bile acids (e.g., cholic acid), researchers aim to hijack endogenous transporter systems in the intestine to improve absorption. psu.eduresearchgate.netmdpi.comresearchgate.net While diaspartic acid conjugates did not improve permeability, the diglycine conjugate (GC) of cosalane demonstrated an absolute oral bioavailability of 5.1% in rats, a significant improvement over the parent compound. researchgate.net

Use of Permeation Enhancers: In vitro studies using Caco-2 cell monolayers, a model of the intestinal epithelium, have shown that the transport of cosalane can be significantly increased in the presence of permeation enhancers. researchgate.net These include bile salts like sodium desoxycholate and certain cyclodextrins, which can disrupt cell membranes or form inclusion complexes to improve solubility and transport. researchgate.net

Structural Modification: A more radical approach involves altering the core structure of cosalane itself. The development of alkenyldiarylmethanes (ADAMs), which are non-nucleoside reverse transcriptase inhibitors, represents a class of compounds that retains the pharmacophore of cosalane but lacks the lipophilic steroidal moiety. eurekaselect.comresearchgate.net This could lead to derivatives with more favorable pharmacokinetic properties.

pH-Based Solubility Enhancement: The diprotic acid nature of cosalane's disalicylmethane headgroup means its solubility is highly dependent on pH. A significant, greater than 10⁷-fold, enhancement in solubility can be achieved through simple pH adjustment, a property that could be exploited in formulation development. researchgate.net

Integration of Multi-Omics Data in Cosalane Research

To date, specific multi-omics studies on cosalane have not been extensively published. However, the application of multi-omics approaches—such as genomics, transcriptomics, proteomics, and metabolomics—represents a powerful future direction for cosalane research. mdpi.comnih.gov Integrating these large-scale datasets can provide a comprehensive, system-level understanding of the compound's biological effects. nih.govplos.org

Potential applications of multi-omics in cosalane research include:

Mechanistic Insight: By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) in cells treated with cosalane, researchers can construct detailed molecular maps of its effects. nih.gov For example, phosphoproteomics could be used to identify the specific downstream signaling kinases affected by cosalane's antagonism of CCR7 and CXCR2. nih.gov

Biomarker Discovery: Multi-omics data can help identify biomarkers that predict response or toxicity. plos.org This could be particularly valuable in understanding its dual role in suppressing aGVHD while preserving graft-versus-leukemia effects.

Off-Target Identification: A comprehensive omics analysis can reveal unintended interactions and off-target effects, providing a more complete picture of the compound's safety and biological activity profile.

Hypothesis Generation: Causal analysis pipelines, such as COSMOS (Causal Oriented Search of Multi-Omics Space), can integrate different omics layers with prior knowledge of signaling and metabolic networks to generate new, testable hypotheses about a compound's mechanism of action. nih.gov

Exploration of Cosalane as a Reference Compound in Chemical Biology Studies

Given its well-defined, albeit complex, biological activities, cosalane has become a valuable tool and reference compound in chemical biology. It serves as a benchmark against which new compounds are measured and as a probe to investigate specific biological pathways.

Reference for Inhibitor Development: In the quest for new CCR7 antagonists, cosalane is often used as a positive control or reference compound due to its established inhibitory activity. nih.govfrontiersin.orgnih.gov Its potency and mechanism provide a standard for evaluating newly discovered hits from high-throughput screening campaigns.

Tool for Pathway Interrogation: Cosalane is employed as a pharmacological tool to block specific pathways and study the resulting biological consequences. Its use in blocking CCR7 activation to study T-cell migration in the context of aGVHD and neuro-inflammation are prime examples. medchemexpress.combiorxiv.org

Lead Compound for Drug Design: The chemical scaffold of cosalane continues to serve as a starting point for the design of new anti-HIV agents and other therapeutics. eurekaselect.comnih.gov The extensive structure-activity relationship studies performed on cosalane provide a rich dataset for medicinal chemists to design next-generation compounds with improved properties. eurekaselect.compsu.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.